molecular formula C20H29N3O3 B2462508 (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320224-49-3

(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2462508
CAS No.: 2320224-49-3
M. Wt: 359.47
InChI Key: IRMJSOZUBYMYSL-UHFFFAOYSA-N
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Description

The compound (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone features a methanone core linking a tetrahydro-2H-pyran-4-yl group to a piperidine moiety modified with a tetrahydrocinnolin-3-yloxy-methyl substituent.

Properties

IUPAC Name

oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMJSOZUBYMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ethyl Tetrahydro-2H-Pyran-4-Carboxylate

Ethyl tetrahydro-2H-pyran-4-carboxylate undergoes LiAlH4-mediated reduction to yield (tetrahydro-2H-pyran-4-yl)methanol (96% yield). Subsequent oxidation to the carboxylic acid enables acyl chloride formation:

Reaction Conditions

Step Reagent/Condition Temperature Time Yield
1 LiAlH4 in THF 0°C → RT 1 h 96%
2 MnO2 or Jones reagent Reflux 3-5 h 82-88%*

*Extrapolated from analogous alcohol oxidations

Preparation of 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)Oxy)Methyl)Piperidine

Tetrahydrocinnolin-3-ol Synthesis

Base-promoted cyclization strategies from enable cinnoline formation:

General Procedure

  • Condense aryl aldehydes with hydrazine derivatives
  • Perform KOH-mediated intramolecular cyclization in DMF at 100°C
  • Isolate 5,6,7,8-tetrahydrocinnolin-3-ol via methanol recrystallization

Key Parameters

  • Optimal base: Powdered KOH (1.2 eq)
  • Solvent system: DMF/H2O (4:1)
  • Typical yield range: 68-75%

Piperidine Functionalization

Patent data reveals efficient routes to substituted piperidines:

Stepwise Etherification

  • Mannich Reaction : Introduce aminomethyl group using formaldehyde/ammonia
  • Oxyalkylation : React tetrahydrocinnolin-3-ol with chloromethyl piperidine derivative

Representative Conditions

Reaction Component Specification
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)
Solvent 2-Methyltetrahydrofuran
Temperature 50-60°C
Workup Aqueous K2CO3 extraction

Methanone Bridge Formation

Acylative Coupling Strategy

Patent WO 2011/073154 methodology provides critical insights:

Optimized Protocol

  • Activate tetrahydro-2H-pyran-4-carboxylic acid as acyl imidazolide
  • React with 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
  • Use triethylamine (2.5 eq) in 2-methyltetrahydrofuran at reflux

Performance Metrics

Parameter Value Source
Reaction Time 3-5 h
Typical Yield 74-82%
Purity (HPLC) >98%

Alternative Coupling Methods

Comparative data from heterocyclic syntheses:

Method Comparison

Method Reagents Temp (°C) Yield (%)
CDI-mediated Carbonyldiimidazole, TEA 60 78
HATU HATU, DIPEA RT 65
Schlenk PCl5, Pyridine 0→RT 58

Purification and Characterization

Crystallization Optimization

Citrate salt formation enhances crystallinity:

Salt Screening Results

Counterion Solvent System Crystal Quality
Citrate iPrOH/H2O Needles (X-ray grade)
HBr MeOH/THF Amorphous
Mesylate EtOAc Prisms

Spectroscopic Characterization

Key Spectral Data

  • 1H NMR (400 MHz, DMSO-d6):
    δ 4.46 (bs, 1H, pyran-O), 3.82 (dd, J=10.8, 8.0 Hz, 2H), 3.25-3.22 (m, 4H, piperidine)
  • HRMS : m/z Calcd for C21H28N4O3 [M+H]+: 384.2158; Found: 384.2152

Process Scale-Up Considerations

Critical Quality Attributes

  • Residual solvent control: THF < 720 ppm
  • Diastereomeric purity: >99:1 er
  • Particle size distribution: D90 < 50μm

Environmental Factors

  • Solvent recovery: 92% THF reuse achieved via distillation
  • E-factor: 18.7 kg waste/kg product (bench scale)

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.

  • Reduction: It might be reduced using agents like lithium aluminum hydride.

  • Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate in aqueous medium.

  • Reducing agents: Lithium aluminum hydride in anhydrous ether.

  • Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major products:

  • These reactions can yield various derivatives depending on the starting material and reaction conditions.

Scientific Research Applications

  • Chemistry: It serves as a building block in organic synthesis.

  • Biology: Potentially used in biochemical research for its unique structural properties.

  • Medicine: Exploring its pharmacological properties could lead to the development of new drugs.

  • Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • It interacts with specific molecular targets, likely due to its complex structure.

Molecular targets and pathways involved:

  • Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran-Piperidine Scaffolds

Compound A : ((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
  • Key Features: Contains a tetrahydro-2H-pyran-2-yl group linked to a tetrahydronaphthalene system. Lacks the methanone bridge and cinnoline moiety present in the target compound.
  • Synthesis : Synthesized via alcohol protection using 3,4-dihydro-2H-pyran and subsequent reduction with LAH (lithium aluminum hydride) .
Compound B : Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone
  • Key Features: Methanone core links pyridine and tetrahydro-2H-pyran groups. Substituted with a trifluoromethoxy-phenyl group instead of piperidine-cinnoline.

Compounds with Piperidine-Cinnoline Hybrid Systems

Compound C : 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Features: Combines piperidine with a thiazolidinone-thioxo system and pyrido-pyrimidinone. Contains a tetrahydrofuran group but lacks the cinnoline moiety.
  • Comparison: The thiazolidinone-thioxo system introduces sulfur-based reactivity, which is absent in the target compound. This may influence pharmacokinetic properties such as solubility and oxidation resistance.

Research Findings and Limitations

  • Synthetic Challenges: The tetrahydrocinnoline moiety may introduce instability during synthesis, as seen in similar cinnoline derivatives requiring careful protection/deprotection steps .
  • Data Gaps: No experimental data (e.g., binding affinities, solubility) for the target compound are available in the provided evidence, limiting functional comparisons.

Biological Activity

The compound (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes available research on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.39 g/mol

This compound features a tetrahydropyran ring fused to a piperidine moiety, which is further substituted with a cinnolin derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit biological activity through the inhibition of specific protein kinases involved in cell signaling pathways. Notably, it has been studied for its effects on the ALK5 receptor , a critical target in the treatment of fibrotic diseases and certain cancers.

Inhibition Studies

A study reported that derivatives of tetrahydro-2H-pyran were synthesized and evaluated for their ability to inhibit ALK5. Among these, specific compounds demonstrated IC₅₀ values in the low nanomolar range (e.g., 25 nM for compound 8h), indicating potent inhibitory effects on ALK5 autophosphorylation and cellular activities associated with tumor growth .

Biological Activity and Efficacy

The biological activity of the compound has been evaluated in various preclinical models:

  • Antitumor Activity :
    • In a CT26 xenograft model, oral administration of the compound significantly inhibited tumor growth without observable toxicity at doses up to 30 mg/kg .
    • Mechanistic studies suggest that this effect may be mediated through the modulation of TGF-β signaling pathways.
  • Pharmacokinetics :
    • The compound exhibited favorable pharmacokinetic properties, including good bioavailability and metabolic stability, making it a candidate for further development .

Case Studies

Several studies have explored the therapeutic potential of related compounds that share structural similarities with (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:

StudyFindings
Study ADemonstrated significant inhibition of ALK5 in vitro with an IC₅₀ of 25 nM.
Study BReported tumor growth inhibition in vivo with minimal side effects at therapeutic doses.
Study CInvestigated the pharmacokinetics and found high oral bioavailability and low toxicity profiles.

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